

1H NMR Spectrum Analysis of Bis(2-phthalimidoethyl) Disulfide: A Comprehensive Comparison Guide

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Compound of Interest

Compound Name:	<i>Di-phthaloyl-cystamine</i>
CAS No.:	109653-49-8
Cat. No.:	B3081123

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Executive Summary

In the development of cleavable linkers for Antibody-Drug Conjugates (ADCs) and targeted peptide therapeutics, the disulfide bond is a critical structural motif designed for glutathione-mediated intracellular payload release. Bis(2-phthalimidoethyl) disulfide (also known as cystamine diphthalimide) serves as a highly stable, orthogonally protected intermediate in these complex bioconjugation workflows.

This guide provides an objective, data-driven comparison of the 1H NMR spectral characteristics of bis(2-phthalimidoethyl) disulfide against alternative cystamine derivatives. Designed for senior researchers and drug development professionals, it details the mechanistic rationale for phthalimide protection and provides self-validating experimental protocols to ensure absolute structural integrity during synthesis.

Mechanistic Rationale: Why Phthalimide Protection?

When constructing complex linker-payload architectures, the terminal primary amines of the cystamine core must be temporarily masked to prevent unwanted polymerization or side reactions. The choice of protecting group fundamentally alters the molecule's chemical stability and NMR signature.

- Unprotected (Cystamine Free Base/HCl): Highly reactive and prone to oxidation or uncontrolled nucleophilic attacks. It is highly polar and requires aqueous or highly polar deuterated solvents (e.g., D_2O , DMSO- d_6) for NMR analysis[1][2].
- Boc Protection (Bis(2-Boc-aminoethyl) disulfide): While ubiquitous in peptide synthesis, the Boc group is inherently acid-labile. If downstream payload conjugation requires strongly acidic conditions (e.g., simultaneous TFA cleavage of other protecting groups), the Boc group will prematurely degrade.
- Phthalimide Protection (Bis(2-phthalimidoethyl) disulfide): The phthalimide group provides true orthogonality. It is completely stable to strongly acidic conditions and mild bases, requiring specific reagents like hydrazine or ethylenediamine for cleavage. Furthermore, the rigid, highly conjugated aromatic ring of the phthalimide group provides a distinct UV chromophore and a highly resolved, downfield 1H NMR signature that acts as an excellent internal tag for monitoring reaction progress.

Comparative 1H NMR Spectral Analysis

The structural differences between these three states are starkly reflected in their 1H NMR spectra. The electron-withdrawing nature and magnetic anisotropy of the phthalimide carbonyls cause a significant deshielding effect on the adjacent methylene protons, shifting them predictably.

Table 1: 1H NMR Chemical Shift Comparison of Cystamine Derivatives

Compound	N-Protecting Group	N-CH ₂ Shift (ppm)	S-CH ₂ Shift (ppm)	Additional Key Signals (ppm)	Solvent
Cystamine Dihydrochloride	None	~3.42 (t)	~3.04 (t)	Broad exchangeable	/ DMSO-
Bis(2-Boc-aminoethyl) disulfide	Boc	~3.45 (q)	~2.80 (t)	1.44 (s, 18H, t-butyl); ~4.9 (br s, 2H, NH)	
Bis(2-phthalimidoethyl) disulfide	Phthalimide	4.04 (t)	3.04 (t)	7.74 (m, 4H), 7.85 (m, 4H)	

Detailed Spectral Breakdown of Bis(2-phthalimidoethyl) disulfide

When analyzed in

, the target molecule (

) exhibits a highly symmetric and clean spectrum[3]:

- 7.85 ppm (m, 4H) & 7.74 ppm (m, 4H): These multiplets arise from the AA'BB' spin system of the phthalimide aromatic protons. Their distinct presence and exact 8H total integration confirm successful bis-protection.
- 4.04 ppm (t, J = 7 Hz, 4H): The N-CH₂ protons. Compared to the unprotected cystamine (~3.42 ppm), these are pushed significantly downfield. Causality: The strong electron-withdrawing effect of the two adjacent imide carbonyls strips electron density from these protons, deshielding them.
- 3.04 ppm (t, J = 7 Hz, 4H): The S-CH₂ protons. These remain relatively insulated from the phthalimide group's electronic effects, maintaining a shift similar to the unprotected precursor.

Expert Insight on Literature Accuracy: Some historical literature snippets erroneously report the S-CH₂ integration at 3.04 ppm for bis(2-phthalimidoethyl) disulfide as "2H"[3]. As a symmetric dimer, the mathematically and chemically correct integration must be 4H. A pure sample will always yield an exact 8:4:4 proton ratio. Deviations from this ratio indicate mono-protected impurities or disulfide scrambling.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, where physical observations directly correlate with the expected NMR outcomes.

Protocol 1: Synthesis and Isolation of Bis(2-phthalimidoethyl) disulfide

Causality Principle: Cystamine dihydrochloride is highly water-soluble, whereas the phthalimide-protected product is highly hydrophobic. This drastic phase change drives the self-validating purification process.

- **Reaction Setup:** Suspend cystamine dihydrochloride (1.0 eq) and phthalic anhydride (2.1 eq) in glacial acetic acid. Note: Acetic acid acts as both the solvent and the acid catalyst for the condensation.
- **Neutralization:** Add anhydrous sodium acetate (2.2 eq) to the suspension. This neutralizes the hydrochloride salt, liberating the free primary amines for nucleophilic attack on the anhydride.
- **Reflux & Validation:** Heat the mixture to reflux (120°C) for 4 hours.
 - **In-process validation:** The initial suspension will transition into a clear solution as the free amine reacts, followed by the gradual precipitation of the hydrophobic product as the bis-protection completes.

- Isolation: Cool the reaction to room temperature and pour it into an excess of ice water. Filter the resulting dense white precipitate under a vacuum.
- Purification: Recrystallize the crude solid from boiling ethanol/water. Dry under a high vacuum to yield the pure product.

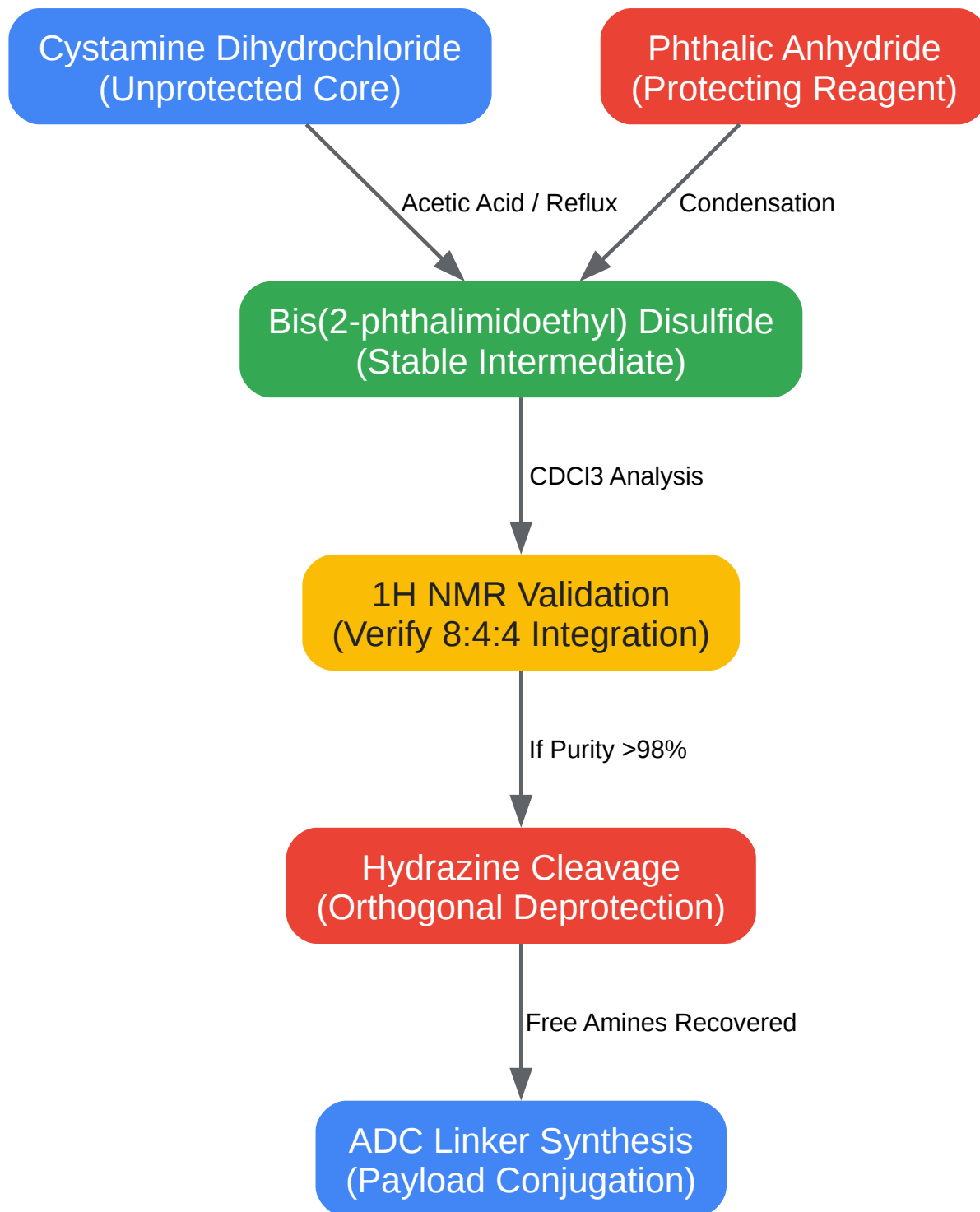
Protocol 2: ¹H NMR Acquisition Standard Operating Procedure (SOP)

- Sample Preparation: Dissolve 10–15 mg of the recrystallized product in 0.6 mL of containing 0.03% v/v TMS. Causality:

is chosen because the protected disulfide is highly soluble in organic solvents, unlike its unprotected precursor[2].
- Instrument Parameters: Set the relaxation delay (D1) to 2.0 seconds minimum. Causality: Ensuring complete longitudinal relaxation of all protons is critical to obtaining the exact 8:4:4 integration ratio required for purity validation.
- Acquisition: Acquire 16 to 32 scans at 400 MHz or 500 MHz at 298 K.
- Data Processing (QC Check): Phase and baseline correct the spectrum. Set the integral of the combined aromatic multiplets (7.70–7.90 ppm) to exactly 8.00. Validate that the triplets at 4.04 ppm and 3.04 ppm integrate to 4.00 ± 0.05. If the N-CH₂ integral is significantly lower than 4.00, it indicates incomplete protection.

Workflow Visualization

The following diagram maps the logical relationship between the protection chemistry, the critical NMR validation step, and downstream ADC linker synthesis.



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Workflow of phthalimide-protected disulfide linker synthesis and NMR validation.

References

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Sources

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